molecular formula C11H19BN2O3 B6162520 3-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1911653-28-5

3-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B6162520
CAS RN: 1911653-28-5
M. Wt: 238.1
InChI Key:
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Description

3-Methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, or MMP-4, is a novel synthetic compound with potential applications in a variety of scientific research fields. It is a member of the pyrazole family, which is a class of five-membered heterocyclic compounds containing three nitrogen atoms. MMP-4 is notable for its exceptional stability and low toxicity, making it an attractive choice for laboratory experiments.

Scientific Research Applications

Structural Analysis and Characterization

  • Liao et al. (2022) focused on the synthesis of a similar compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and confirmed its structure using spectroscopic methods and X-ray diffraction. They also performed density functional theory (DFT) calculations to assess the molecular structure (Liao et al., 2022).
  • Yang et al. (2021) synthesized 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, confirming its structure through various spectroscopic techniques and X-ray diffraction. They also explored the molecular electrostatic potential and frontier molecular orbitals using DFT (Yang et al., 2021).

Application in Synthesis of Biologically Active Compounds

  • Kong et al. (2016) reported the synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in biologically active compounds like crizotinib (Kong et al., 2016).
  • Liu et al. (2017) conducted research on 3-phenyl-1H-pyrazole derivatives, important for synthesizing many biologically active compounds, optimizing the synthetic method for industrial production (Liu et al., 2017).

Antimicrobial Activity

  • Rai et al. (2009) explored novel oxadiazoles derived from a related pyrazole compound, assessing their antibacterial activity. They found significant activity against various bacterial strains (Rai et al., 2009).

Molecular Targeted Therapy in Cancer

  • Al-Sanea et al. (2020) synthesized aryloxy groups attached to the pyrazole ring, testing their anticancer activity on multiple cancer cell lines. One compound showed significant growth inhibition in various cancer cell lines (Al-Sanea et al., 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves the reaction of 3-methoxy-1-methyl-1H-pyrazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "3-methoxy-1-methyl-1H-pyrazole", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst" ], "Reaction": [ "To a solution of 3-methoxy-1-methyl-1H-pyrazole in anhydrous toluene, add the palladium catalyst and stir under nitrogen atmosphere.", "Add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the reaction mixture and stir for several hours at room temperature.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and filter off the palladium catalyst.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography to obtain the desired compound." ] }

CAS RN

1911653-28-5

Product Name

3-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Molecular Formula

C11H19BN2O3

Molecular Weight

238.1

Purity

95

Origin of Product

United States

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